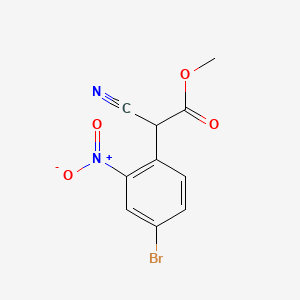

Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-(4-bromo-2-nitrophenyl)acetate” is a chemical compound with the CAS Number: 100487-82-9 . It has a molecular weight of 274.07 . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrNO4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4H2,1H3 .Aplicaciones Científicas De Investigación

Enzyme Assays

- Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate is involved in the synthesis of compounds used for enzyme assays. An example is the synthesis of p-nitrophenyl β-D-glucopyranosiduronic acid, used for assaying β-glucuronidase activity. The compound liberates p-nitrophenol, which can be measured photocolorimetrically (Kato et al., 1960).

Formation of Heterocycles

- It plays a role in the formation of heterocyclic compounds. For example, treatment of benzoyl bromide (2-nitrophenyl) hydrazone with sodium ethoxide and ethyl cyanoacetate led to unexpected products, showcasing the compound's role in forming heterocyclic systems (Sunder & Peet, 1979).

Organic Synthesis

- It's used in organic synthesis, such as in the condensation of methyl cyanoacetate with tropones, resulting in various substituted heptafulvene derivatives. This illustrates its utility in synthetic organic chemistry (Mori et al., 1992).

Synthesis of Nitroaromatic Systems

- The compound is integral in constructing highly substituted nitroaromatic systems. Its stability and safe handling make it a valuable reagent in such syntheses (Duthaler, 1983).

Reactions with Active Methylene Compounds

- Reactions involving 2-nitronaphthalenes and active methylene compounds have been studied using this compound, leading to the production of various aminonaphthalene-1-carbonitriles. This shows its role in creating complex organic structures (Tomioka et al., 1981).

Antimicrobial Activity

- It's used in synthesizing compounds with potential antimicrobial activities. For instance, its reaction with 8-aminotheophylline led to new pyrimido[2,1-f]theophylline derivatives, with implications in antimicrobial research (Mosselhi et al., 2008).

Synthesis of Liquid-Crystalline Compounds

- It's involved in the synthesis of liquid-crystalline linear malonates and cyanoacetates, demonstrating its role in materials science and the study of mesomorphic properties (Kreß et al., 2012).

Chemotaxis and Biodegradation Studies

- It is studied for its role in chemotaxis and biodegradation, particularly in the context of environmental decontamination. Ralstonia sp. SJ98 showed chemotactic behavior towards a compound containing a similar nitrophenyl group, indicating its relevance in bioremediation research (Bhushan et al., 2000).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O4/c1-17-10(14)8(5-12)7-3-2-6(11)4-9(7)13(15)16/h2-4,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELIHMNUPKTJHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#N)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30741530 |

Source

|

| Record name | Methyl (4-bromo-2-nitrophenyl)(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30741530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate | |

CAS RN |

1300026-96-3 |

Source

|

| Record name | Methyl (4-bromo-2-nitrophenyl)(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30741530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B567696.png)

![N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B567698.png)